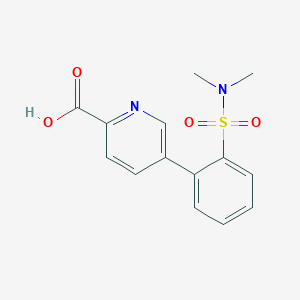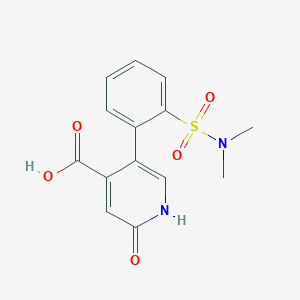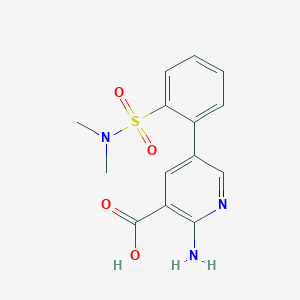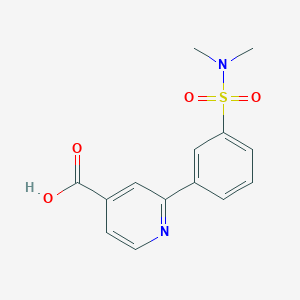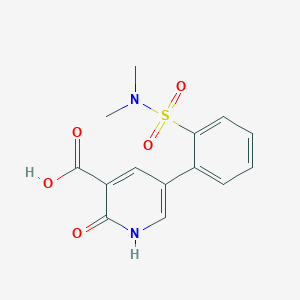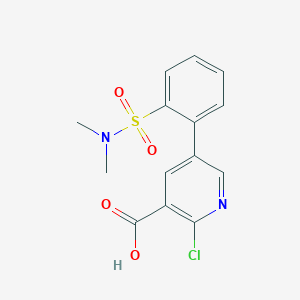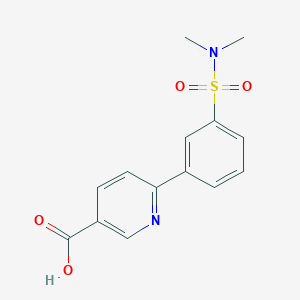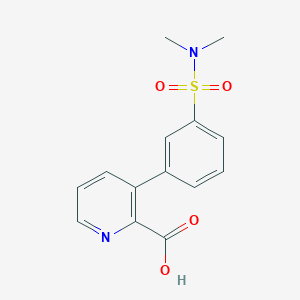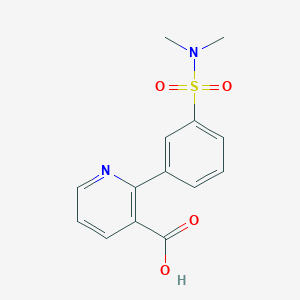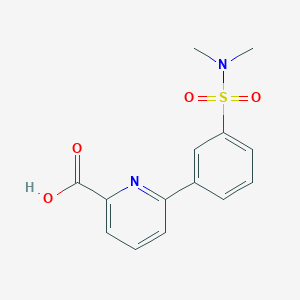
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid (DMSP) is an organic compound that is widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of picolinic acid and is often referred to as a “sulfamoylphenylpicolinic acid”. DMSP is a white, crystalline solid that is soluble in water and organic solvents. Its molecular formula is C10H13NO4S.
科学研究应用
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various compounds and in studies of biochemical and physiological processes. It has also been used to study the effects of drugs on cell membranes and the mechanism of action of certain drugs. Additionally, it has been used to study the effects of environmental pollutants on human health.
作用机制
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is known to interact with proteins in the body, particularly with G-protein coupled receptors. These receptors are responsible for the regulation of many biochemical and physiological processes. 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% binds to these receptors and modulates their activity. This modulation of receptor activity can lead to changes in the expression of certain genes, which in turn can lead to changes in the body’s response to certain stimuli.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can modulate the activity of G-protein coupled receptors, which can lead to changes in gene expression and the body’s response to certain stimuli. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in both water and organic solvents, making it easy to work with. Additionally, it has a wide range of applications in scientific research.
However, there are some limitations to the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. It is not suitable for use in experiments involving high temperatures, as it will decompose at temperatures above 80°C. Additionally, it can be toxic if not handled properly, so it should be used with caution.
未来方向
There are a number of potential future directions for the use of 4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of environmental pollutants on human health, as well as the effects of drugs on cell membranes. Additionally, it could be used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy. It could also be used to study the effects of certain drugs on the expression of certain genes. Finally, it could be used to study the effects of drugs on the body’s immune system and to develop new drugs with improved efficacy.
合成方法
4-(3-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction between 3-methylbenzene-1-sulfonic acid and 3-methylbenzene-1-sulfonamide. The reaction is carried out in a solution of water, ethanol and hydrochloric acid at temperatures of up to 80°C. The reaction is then cooled and the product is collected.
属性
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)11-6-7-15-13(9-11)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPCPUNAKVBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


